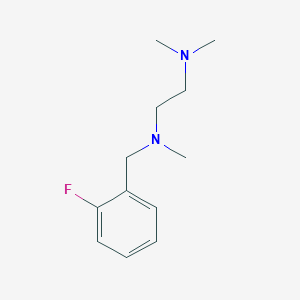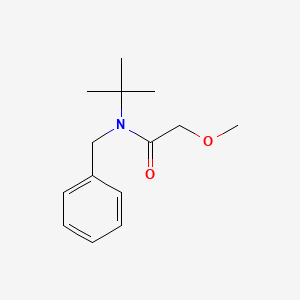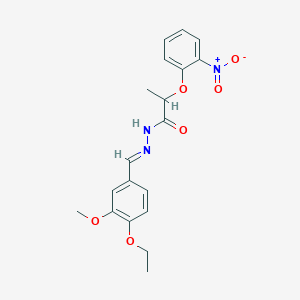![molecular formula C17H20N2O4S B5884110 N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or NSC 722704, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the N-alkyl-2-phenylindol-3-ylglyoxylamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is cancer research, where this compound has been found to be a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and proliferation. Inhibition of NMT by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
This compound has also been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, suggesting that it may have potential as a neuroprotective agent in Parkinson's disease.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is thought to involve the inhibition of NMT, which is involved in the co-translational myristoylation of proteins. Myristoylation is a post-translational modification that is involved in the regulation of protein localization and function. Inhibition of NMT by this compound disrupts this process, leading to the accumulation of mislocalized proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its role as an NMT inhibitor, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One advantage of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is its specificity for NMT, which makes it a useful tool for studying the role of myristoylation in cellular processes. However, one limitation of this compound is its relatively low potency compared to other NMT inhibitors. In addition, this compound has been shown to have some off-target effects, such as inhibition of acetylcholinesterase, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent NMT inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's role in other cellular processes, such as autophagy and protein degradation. Finally, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
合成方法
The synthesis of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. First, 2-methoxybenzylamine is reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to form 2-(2-methoxyphenyl)-2-nitroethanol. This intermediate is then treated with methylsulfonyl chloride and triethylamine to form N-(2-methoxybenzyl)-2-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of this compound.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(24(3,21)22)15-10-6-5-9-14(15)17(20)18-12-13-8-4-7-11-16(13)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWJUUUKXYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)




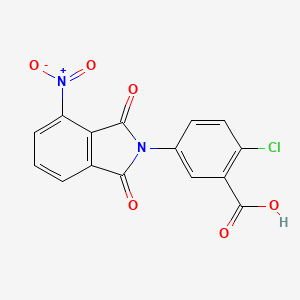
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
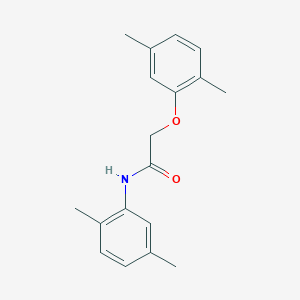
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
